molecular formula C14H7Br2NO2 B11617687 6-bromo-2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11617687
M. Wt: 381.02 g/mol
InChI Key: GXWACKQSZHWOBM-UHFFFAOYSA-N
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Description

6-bromo-2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of bromine atoms attached to both the benzene and oxazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound under basic conditions . The general reaction scheme involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The organoboron compound reacts with the palladium-aryl complex, transferring the aryl group to the palladium.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzoxazinone ring.

    Coupling Reactions: It can participate in further coupling reactions, forming more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-bromo-2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazinone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one
  • 6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
  • 6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Uniqueness

6-bromo-2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound exhibits distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H7Br2NO2

Molecular Weight

381.02 g/mol

IUPAC Name

6-bromo-2-(4-bromophenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H7Br2NO2/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(18)19-13/h1-7H

InChI Key

GXWACKQSZHWOBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2)Br

Origin of Product

United States

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